An In-depth Technical Guide to Phosfolan-methyl: Chemical Structure and Properties
An In-depth Technical Guide to Phosfolan-methyl: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosfolan-methyl is an organophosphorus compound recognized for its potent acetylcholinesterase inhibitory activity, leading to its use as an insecticide. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key toxicological data. The information is presented to support research and development activities, offering detailed data in a structured format for easy reference and comparison.
Chemical Identity and Structure
Phosfolan-methyl, systematically named dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate, is a derivative of phosfolan.[1] Its chemical identity is well-established and characterized by the following identifiers:
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IUPAC Name: dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate[1]
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CAS Number: 5120-23-0[2]
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Molecular Formula: C₅H₁₀NO₃PS₂[2]
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Molecular Weight: 227.24 g/mol [2]
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Canonical SMILES: COP(=O)(N=C1SCCS1)OC[3]
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InChI Key: CWXVDJFKMQCYFG-UHFFFAOYSA-N[3]
The molecular structure of Phosfolan-methyl consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a nitrogen atom. The nitrogen atom is part of a 1,3-dithiolan-2-imine moiety.
Physicochemical Properties
Table 1: Physicochemical Properties of Phosfolan-methyl
| Property | Value | Source |
| Molecular Weight | 227.24 g/mol | PubChem[5] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[4] |
| XLogP3 | 1.1 | PubChem (Computed)[5] |
| Topological Polar Surface Area | 98.5 Ų | PubChem (Computed)[5] |
| Boiling Point (of Phosfolan) | 115-118 °C at 0.001 mmHg | PubChem |
| Vapor Pressure (of Phosfolan) | 5.3 x 10⁻⁵ mmHg | PubChem |
| Solubility | Low in water; soluble in organic solvents | CymitQuimica[4] |
Synthesis and Experimental Protocols
A general synthetic route to Phosfolan-methyl involves the reaction of a phosphorus-containing precursor with an appropriate sulfur and nitrogen-containing heterocycle. A detailed experimental protocol is outlined below, based on analogous organophosphorus chemistry.
General Synthesis of Phosfolan-methyl
Reaction Scheme:
2-imino-1,3-dithiolane + dimethyl chlorophosphate → dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate
Experimental Protocol:
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Reagents and Solvents:
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2-imino-1,3-dithiolane
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Dimethyl chlorophosphate
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Triethylamine (as a base)
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Anhydrous dichloromethane (as a solvent)
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Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-imino-1,3-dithiolane and triethylamine in anhydrous dichloromethane.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add dimethyl chlorophosphate dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
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Characterization:
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The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and mass spectrometry to confirm its identity and purity.
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Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Phosfolan-methyl
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet or doublet due to P-H coupling) and the ethylene protons of the dithiolane ring (multiplet). |
| ¹³C NMR | Resonances for the methoxy carbons, the ethylene carbons of the dithiolane ring, and the imine carbon. |
| ³¹P NMR | A single resonance in the characteristic region for phosphoramidates. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 227, along with characteristic fragmentation patterns. For the related Phosfolan, intense peaks are observed at m/z 92, 140, and 196.[6] |
| IR Spectroscopy | Characteristic absorption bands for P=O, C=N, P-O-C, and C-S bonds. For Phosfolan, a spectrum is available from the U.S. EPA Repository.[6] |
Mechanism of Action and Toxicological Profile
Phosfolan-methyl functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors, paralysis, and ultimately death.
Logical Workflow for Technical Information
The following diagram illustrates the logical flow of information presented in this technical guide, from the fundamental chemical identity to its synthesis and detailed properties.
Caption: Logical workflow for the technical guide on Phosfolan-methyl.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Buy Phosfolan-methyl | 5120-23-0 [smolecule.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Phosfolan-methyl | C5H10NO3PS2 | CID 78800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phosfolan | C7H14NO3PS2 | CID 13689 - PubChem [pubchem.ncbi.nlm.nih.gov]
